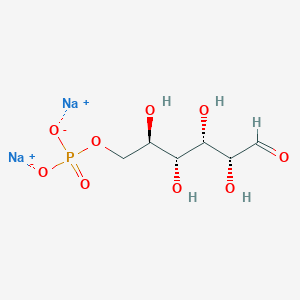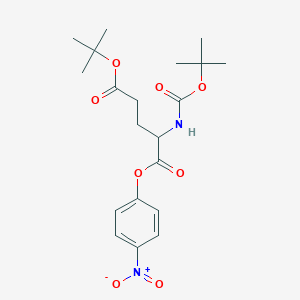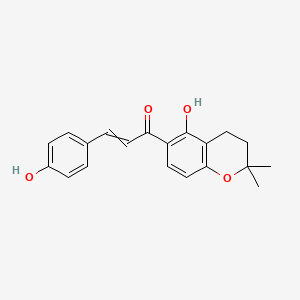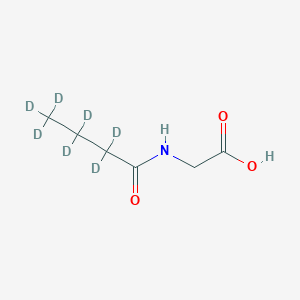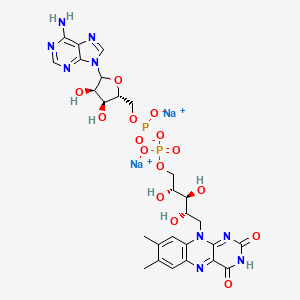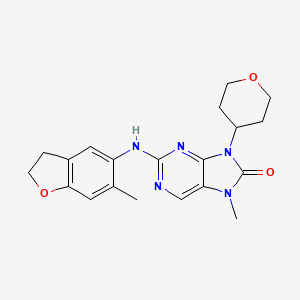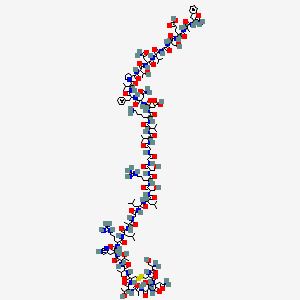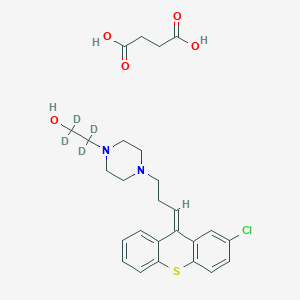
Zuclopenthixol-d4 (succinate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zuclopenthixol-d4 (succinate salt) is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. Zuclopenthixol is known for its antipsychotic properties and acts as an antagonist at dopamine D1 and D2 receptors. The deuterium labeling in Zuclopenthixol-d4 is used primarily for scientific research, particularly in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol-d4 (succinate salt) involves the deuteration of Zuclopenthixol. The process typically includes the introduction of deuterium atoms into the molecular structure of Zuclopenthixol. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The final product is then converted into its succinate salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of Zuclopenthixol-d4 (succinate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced deuteration techniques and high-performance liquid chromatography (HPLC) is common in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: Zuclopenthixol-d4 (succinate salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the thioxanthene ring.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Zuclopenthixol-d4 .
Aplicaciones Científicas De Investigación
Zuclopenthixol-d4 (succinate salt) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying in chemical reactions.
Biology: Employed in studies involving receptor binding and neurotransmitter interactions.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and testing of new antipsychotic drugs and formulations
Mecanismo De Acción
Zuclopenthixol-d4 (succinate salt) exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. Additionally, Zuclopenthixol-d4 has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its antipsychotic effects .
Comparación Con Compuestos Similares
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4, used clinically as an antipsychotic.
Clopenthixol: Another thioxanthene derivative with similar therapeutic actions.
Flupenthixol: A related compound with antipsychotic properties, differing in its receptor affinity and pharmacokinetic profile
Uniqueness: Zuclopenthixol-d4 (succinate salt) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Propiedades
Fórmula molecular |
C26H31ClN2O5S |
|---|---|
Peso molecular |
523.1 g/mol |
Nombre IUPAC |
butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2; |
Clave InChI |
KUEAHHOXAMWWOW-CGXKMPBESA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
SMILES canónico |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



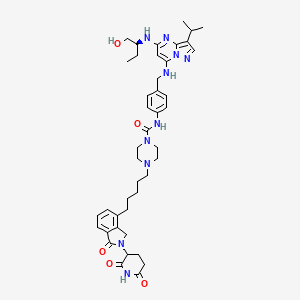
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)

![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
